molecular formula C22H23N3O3 B2388013 methyl {2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate CAS No. 915188-54-4

methyl {2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate

Cat. No.: B2388013
CAS No.: 915188-54-4
M. Wt: 377.444
InChI Key: UHNLQQCDQPREQL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a benzimidazole ring and a pyrrolidine ring, both of which are common in pharmaceutical compounds .


Molecular Structure Analysis

The benzimidazole and pyrrolidine rings in the compound are likely to contribute significantly to its 3D structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzimidazole and pyrrolidine rings, as well as the ester group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester group could affect its solubility .

Scientific Research Applications

Photoinduced Reactions

Research by Matsuura, Banba, and Ogura (1971) explores photoinduced reactions involving acetone and imidazole derivatives. They proposed mechanisms involving oxetane intermediates, suggesting potential applications in studying reaction pathways and designing photoresponsive materials. This work underlines the importance of photochemistry in synthesizing and manipulating molecular structures for advanced applications (Matsuura et al., 1971).

Synthesis and Characterization of Novel Compounds

Xiao Yong-mei (2013) discusses the synthesis and characterization of novel nonsteroidal progesterone receptor modulators, demonstrating the complex synthetic pathways required to obtain specific molecular structures. This research highlights the importance of synthetic chemistry in developing new pharmaceuticals and materials (Xiao, 2013).

Heterocyclic System Synthesis

Selič, Grdadolnik, and Stanovnik (1997) describe the synthesis of heterocyclic systems using methyl and phenylmethyl acetoacetates. Their work contributes to the field of organic chemistry by providing methods to create complex molecules with potential pharmaceutical applications (Selič et al., 1997).

Fluorescent Emission of Benzimidazole Derivatives

Verdasco, Martín, Castillo, López‐Alvarado, and Menéndez (1995) explore the fluorescent emission of benzimidazole derivatives, indicating the role of these compounds in developing fluorescent materials for sensing and imaging applications. Their work illustrates how molecular modifications can alter the physical properties of a compound, enabling new technologies (Verdasco et al., 1995).

Lanthanide Podates with Heterocyclic Imines

Piguet, Bünzli, Bernardinelli, Hopfgartner, Petoud, and Schaad (1996) discuss the synthesis of lanthanide podates, emphasizing the role of heterocyclic imines in creating materials with specific photophysical properties. This research showcases the intersection of inorganic and organic chemistry in developing luminescent materials for various applications (Piguet et al., 1996).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound could include further exploration of its potential biological activity, given the presence of the benzimidazole and pyrrolidine rings, which are common in pharmaceutical compounds .

Properties

IUPAC Name

methyl 2-[2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-14-7-6-8-15(2)21(14)25-12-16(11-19(25)26)22-23-17-9-4-5-10-18(17)24(22)13-20(27)28-3/h4-10,16H,11-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNLQQCDQPREQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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